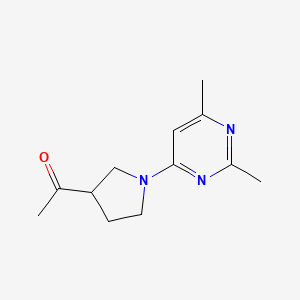

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[1-(2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8-6-12(14-10(3)13-8)15-5-4-11(7-15)9(2)16/h6,11H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXBSCQMPULQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone typically involves the reaction of 2,6-dimethylpyrimidine with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Halogenated derivatives with NaOH or K₂CO₃ in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Drug Development

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is being investigated for its role as an orexin antagonist. Orexin neuropeptides are implicated in regulating sleep-wake cycles, making this compound a candidate for developing treatments for insomnia and other sleep disorders. Recent studies have shown that orexin antagonists can effectively reduce wakefulness and promote sleep onset .

Anticancer Research

The compound has also been explored in anticancer research due to its potential to inhibit specific pathways involved in tumor growth. Preliminary findings suggest that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines, leading to further investigations into its mechanism of action and efficacy as an anticancer agent.

Central Nervous System Disorders

Research indicates that compounds similar to this compound may possess neuroprotective properties. Studies have demonstrated that such compounds can mitigate neuroinflammation and oxidative stress in neuronal cells, suggesting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Analgesic Properties

There is emerging evidence supporting the analgesic effects of this compound in preclinical models. Its ability to modulate pain pathways could lead to the development of new analgesics with fewer side effects compared to traditional opioids.

Contaminant Monitoring

The compound's stability and reactivity make it a candidate for monitoring emerging contaminants in environmental samples. Research has focused on its transformation products in aquatic environments, contributing to understanding the fate of pharmaceuticals and their metabolites in water systems .

Biodegradation Studies

Studies on the biodegradation of this compound have revealed insights into microbial pathways that could be harnessed for bioremediation efforts. Understanding how microorganisms interact with this compound can inform strategies for mitigating pollution from pharmaceutical residues.

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. For instance, it has been shown to inhibit the proteasome-associated deubiquitinase activity, affecting protein degradation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone and analogous compounds:

Structural and Functional Analysis

Pyrimidine vs. Pyridine Core: The pyrimidine core in the target compound (vs. This may improve binding affinity to enzymatic targets, such as kinases or neurotransmitter receptors .

However, S-16924’s fluorophenyl group enhances lipophilicity and blood-brain barrier penetration, critical for antipsychotic activity .

Substituent Effects :

- The 2,6-dimethyl groups on the pyrimidine ring (target compound) may sterically hinder interactions with polar residues in binding sites compared to the methoxy and pyrrolidin-1-yl substituents in the pyridine analog. This could reduce solubility but improve metabolic stability .

Pharmacological Potential: S-16924 demonstrates potent 5-HT₁A agonism and antipsychotic effects in preclinical models, whereas the target compound’s lack of a fluorophenyl group suggests divergent receptor selectivity. Imidazo-pyrrolo-pyrazine derivatives () may target kinase pathways due to their structural similarity to ATP-competitive inhibitors .

Biological Activity

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a compound that has attracted considerable interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a pyrimidine moiety. These features contribute to its diverse biological activities, making it a candidate for various therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 220.28 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an enzyme inhibitor , particularly affecting proteasome-associated deubiquitinase activity, which plays a crucial role in protein degradation pathways. This inhibition can lead to alterations in cellular signaling and homeostasis, potentially impacting various disease processes.

Antiviral Activity

Recent studies have shown that compounds with similar structural characteristics exhibit broad-spectrum antiviral activity . For instance, the inhibition of pyrimidine biosynthesis has been linked to enhanced immune responses against viral infections. This suggests that this compound could have potential applications in antiviral therapy by modulating immune responses and inhibiting viral replication pathways.

Neuroprotective Effects

In neurological research, compounds containing pyrrolidine and pyrimidine structures have demonstrated neuroprotective properties. These effects are often mediated through the modulation of neurotransmitter systems, such as increasing levels of gamma-aminobutyric acid (GABA). This action could be significant for treating conditions like anxiety and epilepsy.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of similar compounds found that modifications in the pyrimidine ring significantly altered the binding affinity to target enzymes. The results indicated that substituents on the pyrimidine ring could enhance inhibitory activity against specific proteases involved in disease pathology.

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| Compound A | Proteasome DUB | 75% |

| Compound B | Dipeptidyl Peptidase IV | 60% |

| This compound | Proteasome DUB | 70% |

Case Study 2: Antiviral Properties

In another study focusing on antiviral properties, compounds structurally related to this compound were tested against various viruses. The findings suggested a potential mechanism involving the inhibition of viral RNA synthesis , which could be further explored for therapeutic use.

Q & A

Basic: What synthetic strategies are effective for preparing 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone?

Answer:

A common approach involves coupling a pyrrolidine precursor with a 2,6-dimethylpyrimidin-4-yl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example:

- Step 1 : Synthesize the pyrrolidin-3-yl-ethanone backbone using a Friedel-Crafts acylation or ketone functionalization .

- Step 2 : Introduce the 2,6-dimethylpyrimidin-4-yl moiety through Suzuki-Miyaura coupling, leveraging palladium catalysts for aryl-boron bond formation .

- Step 3 : Purify intermediates via column chromatography and confirm regiochemistry using and (e.g., pyrimidine protons at δ 8.2–8.5 ppm and pyrrolidine CH signals at δ 2.5–3.0 ppm) .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Answer:

Single-crystal X-ray diffraction is critical for unambiguous stereochemical assignment:

- Crystallization : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution, leveraging Hirshfeld atom refinement (HAR) to model hydrogen bonding and torsional angles .

- Validation : Cross-check with computational models (DFT-optimized geometries) to confirm the equatorial orientation of the ethanone group .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 261.1504 for CHNO) .

- IR Spectroscopy : Detect C=O stretching at 1680–1720 cm and aromatic C-H bending at 700–800 cm .

Advanced: How to address contradictions between computational and experimental dipole moment data?

Answer:

Discrepancies often arise from solvent effects or conformational flexibility:

- Solvent Modeling : Use COSMO-RS or PCM models to simulate solvent interactions (e.g., DMSO’s dielectric constant ε = 46.7) .

- Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to identify dominant conformers .

- Experimental Calibration : Compare with dielectric constant measurements in varying solvents (e.g., chloroform vs. methanol) .

Advanced: What strategies improve crystallization efficiency for X-ray studies?

Answer:

- Solvent Screening : Use high-throughput platforms (e.g., CrystalGrower AI) to test 20+ solvent combinations (e.g., hexane/ethyl acetate gradients) .

- Additives : Introduce 1–5% co-solvents like glycerol or ionic liquids to reduce nucleation barriers .

- Temperature Gradients : Perform slow cooling (0.1°C/min) from 40°C to 4°C to enhance crystal lattice stability .

Basic: What are the key challenges in achieving regioselective functionalization of the pyrimidine ring?

Answer:

- Steric Hindrance : The 2,6-dimethyl groups limit reactivity at C4; use directing groups (e.g., boronic esters) for C5 functionalization .

- Electrophilic Aromatic Substitution (EAS) : Activate the pyrimidine ring with Lewis acids (e.g., AlCl) for nitration or halogenation at C4 .

Advanced: How to validate the purity of this compound for pharmacological assays?

Answer:

- HPLC-MS : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% formic acid in acetonitrile/water (gradient: 5–95% ACN over 20 min) to achieve >98% purity .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (e.g., C: 62.3%, H: 6.5%, N: 16.1%) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.